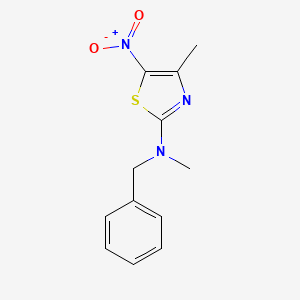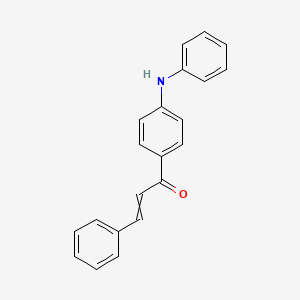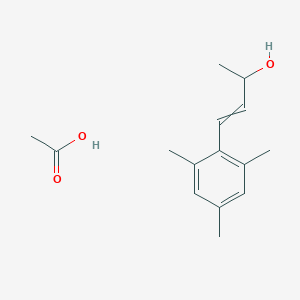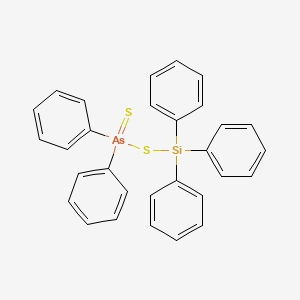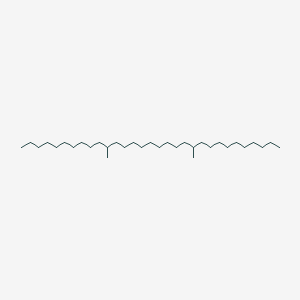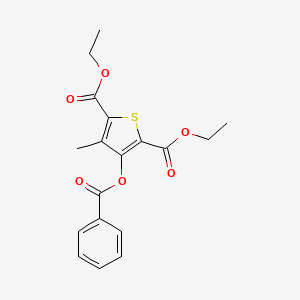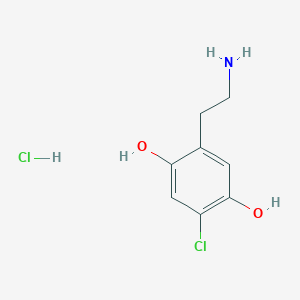
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a tetrazole ring and cyano group, contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazole ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Bromination: The final step involves the bromination of the compound to yield the desired product.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
化学反応の分析
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: The compound is employed in biochemical assays and as a marker in biological studies.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials.
作用機序
The mechanism of action of 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The cyano group and tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
When compared to other tetrazolium salts, 5-Cyano-2,3-bis(2-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium bromide stands out due to its unique structure and reactivity. Similar compounds include:
Tetrazolium Blue: Known for its use in biochemical assays.
Tetrazolium Red: Commonly used in cell viability assays.
Tetrazolium Violet: Utilized in various diagnostic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
90217-01-9 |
|---|---|
分子式 |
C16H16BrN5 |
分子量 |
358.24 g/mol |
IUPAC名 |
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C16H15N5.BrH/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2;/h3-10H,1-2H3,(H,18,19);1H |
InChIキー |
YWCKNXCEUSEMSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
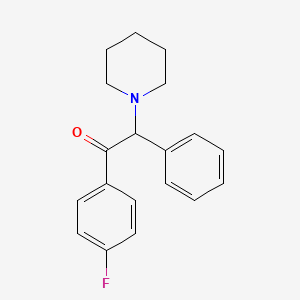
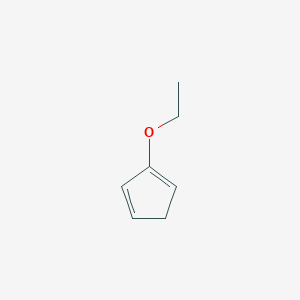
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
